molecular formula C13H15F2N3 B11749212 N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine

N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11749212
M. Wt: 251.27 g/mol
InChI Key: JIZQQKSWUBZAMF-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable difluorobenzyl halide.

    Alkylation: The final step involves the alkylation of the pyrazole ring with a propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Material Science: The compound is used in the development of novel materials with specific electronic properties.

    Chemical Biology: It serves as a probe in studying biological pathways and molecular interactions.

Mechanism of Action

The mechanism by which N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s difluorophenyl group enhances its binding affinity and specificity towards these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
  • 1-amino-N-[(3,5-difluorophenyl)methyl]cyclopropane-1-carboxamide

Uniqueness

N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the difluorophenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C13H15F2N3/c1-2-3-18-9-13(8-17-18)16-7-10-4-11(14)6-12(15)5-10/h4-6,8-9,16H,2-3,7H2,1H3

InChI Key

JIZQQKSWUBZAMF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC(=CC(=C2)F)F

Origin of Product

United States

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